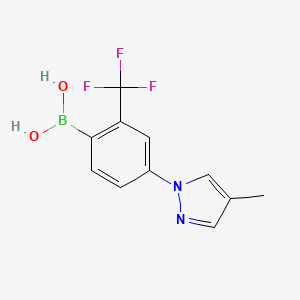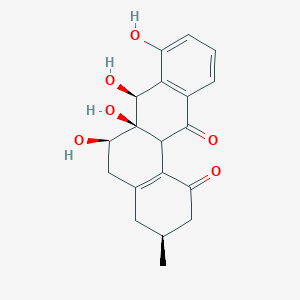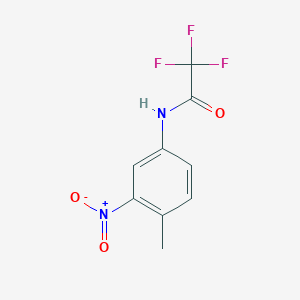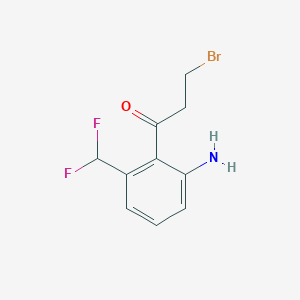![molecular formula C24H19N7 B14076226 4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline CAS No. 102753-91-3](/img/structure/B14076226.png)
4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- is a complex organic compound known for its unique structure and properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is notable for its vibrant colors and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with other aromatic compounds to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in industrial synthesis to achieve the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc in acidic conditions are often used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using reagents like halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- involves its interaction with molecular targets through its azo groups. These groups can undergo reversible cis-trans isomerization under light exposure, which is a key feature in its use as a dye. The compound can also form complexes with metal ions, influencing its chemical behavior and applications.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-phenyl-4-(phenylazo)-: Another azo compound with similar dyeing properties.
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Known for its use in solvent dyes and pigments.
Uniqueness
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- is unique due to its extended conjugated system, which enhances its color properties and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Properties
CAS No. |
102753-91-3 |
|---|---|
Molecular Formula |
C24H19N7 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[[4-[(4-phenyldiazenylphenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H19N7/c25-18-6-8-20(9-7-18)27-29-22-14-16-24(17-15-22)31-30-23-12-10-21(11-13-23)28-26-19-4-2-1-3-5-19/h1-17H,25H2 |
InChI Key |
MRIJBDKPDKSIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


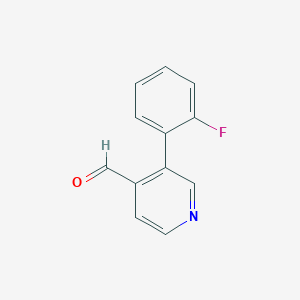
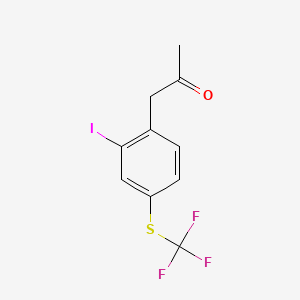
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
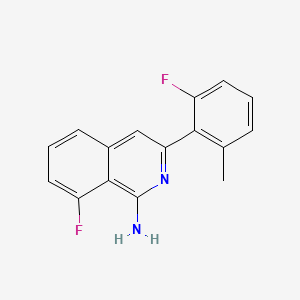

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

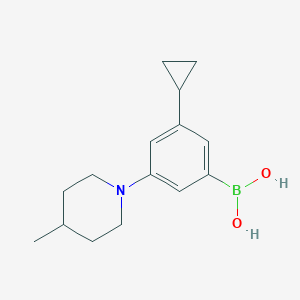
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
